(Chlorodifluoromethoxy)benzene
Overview
Description
(Chlorodifluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O. It is characterized by the presence of a benzene ring substituted with a chlorodifluoromethoxy group.
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as chlorination . The yield of chlorodifluoromethoxybenzene was studied in relation to the mode of reaction initiation . More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodifluoromethoxy)benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: (Chlorodifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is common for benzene derivatives and involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as hydroxide ions or water are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives .
Scientific Research Applications
(Chlorodifluoromethoxy)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as fluorophores for imaging and sensing applications.
Chemical Biology: It is employed in studies involving halogen bonding and its effects on molecular interactions.
Comparison with Similar Compounds
(Trifluoromethoxy)benzene: Similar in structure but with three fluorine atoms instead of two.
(Bromodifluoromethoxy)benzene: Contains a bromine atom instead of chlorine.
Uniqueness: (Chlorodifluoromethoxy)benzene is unique due to its specific halogen bonding properties, which differ from those of its analogs. This uniqueness makes it valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
[chloro(difluoro)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFJMYVFTUOACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469227 | |
Record name | (chlorodifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-11-6 | |
Record name | (chlorodifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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